molecular formula C10H10Cl2O2S B358866 (2,2-Dichlorocyclopropyl)methyl phenyl sulfone CAS No. 725242-66-0

(2,2-Dichlorocyclopropyl)methyl phenyl sulfone

Cat. No.: B358866
CAS No.: 725242-66-0
M. Wt: 265.16g/mol
InChI Key: SANAKEQUMSCXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-Dichlorocyclopropyl)methyl phenyl sulfone is an organic compound with the molecular formula C10H10Cl2O2S It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a benzene ring attached to a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dichlorocyclopropyl)methyl phenyl sulfone typically involves the reaction of (2,2-Dichlorocyclopropyl)methanol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be summarized as follows:

(2,2-Dichlorocyclopropyl)methanol+Benzenesulfonyl chloridePyridine, RefluxThis compound\text{(2,2-Dichlorocyclopropyl)methanol} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{Pyridine, Reflux}} \text{this compound} (2,2-Dichlorocyclopropyl)methanol+Benzenesulfonyl chloridePyridine, Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dichlorocyclopropyl)methyl phenyl sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atoms on the cyclopropyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of this compound sulfone.

    Reduction: Formation of (2,2-Dichlorocyclopropyl)methylsulfide.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

(2,2-Dichlorocyclopropyl)methyl phenyl sulfone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dichlorocyclopropyl)methyl phenyl sulfone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dichlorocyclopropyl)benzene
  • (2,2-Dichlorocyclopropyl)methanol
  • (2,2-Dichlorocyclopropyl)phenyl sulfide

Uniqueness

(2,2-Dichlorocyclopropyl)methyl phenyl sulfone is unique due to the presence of both a cyclopropyl ring and a methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

725242-66-0

Molecular Formula

C10H10Cl2O2S

Molecular Weight

265.16g/mol

IUPAC Name

(2,2-dichlorocyclopropyl)methylsulfonylbenzene

InChI

InChI=1S/C10H10Cl2O2S/c11-10(12)6-8(10)7-15(13,14)9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

SANAKEQUMSCXGR-UHFFFAOYSA-N

SMILES

C1C(C1(Cl)Cl)CS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1C(C1(Cl)Cl)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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